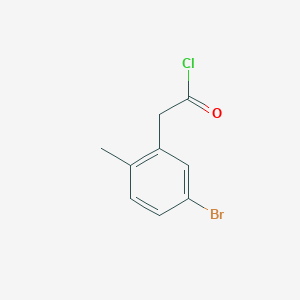
(5-Brom-2-methylphenyl)acetylchlorid
Übersicht
Beschreibung
“(5-Bromo-2-methylphenyl)acetyl chloride” is a chemical compound with the molecular formula C9H8BrClO . It is used in various chemical reactions and has a molecular weight of 247.52 .
Synthesis Analysis
The synthesis of “(5-Bromo-2-methylphenyl)acetyl chloride” involves the reaction of (5-bromo-2-methylphenyl)acetic acid with thionyl chloride . The reaction mixture is stirred at 80°C for 2 hours and then concentrated. The residue is dissolved in dichloromethane .Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-methylphenyl)acetyl chloride” consists of a benzene ring substituted with a bromine atom, a methyl group, and an acetyl chloride group .Chemical Reactions Analysis
“(5-Bromo-2-methylphenyl)acetyl chloride” can participate in various chemical reactions. For instance, it can react with ethyl 1-hydroxycyclopentanecarboxylate at an oil bath temperature of 120°C for 6 hours to yield an oil .Physical and Chemical Properties Analysis
“(5-Bromo-2-methylphenyl)acetyl chloride” is a compound with a molecular weight of 247.52 . More detailed physical and chemical properties such as boiling point, density, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Chemie
(5-Brom-2-methylphenyl)acetylchlorid: ist eine vielseitige chemische Verbindung, die in der organischen Synthese eingesetzt wird. Seine Reaktivität mit verschiedenen Nukleophilen macht es zu einem wertvollen Baustein für die Konstruktion komplexer Moleküle. In der Chemie wird es häufig eingesetzt in:
- Materialwissenschaften: Es kann zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet werden, wodurch die Entwicklung neuer Materialien mit spezifischen Funktionalitäten gefördert wird .
Biologie
In der biologischen Forschung kann this compound verwendet werden in:
- Zellsignalisierungsstudien: Die Verbindung könnte an der Synthese von Molekülen beteiligt sein, die natürliche Liganden nachahmen oder hemmen, wodurch Zellsignalisierungspfade aufgeklärt werden .
Medizin
This compound: findet Anwendungen in der Medizin, insbesondere in:
- Pharmakologische Forschung: Die Verbindung kann ein Vorläufer für die Synthese von kleinen Molekülen sein, die in pharmakologischen Studien verwendet werden, um ihr therapeutisches Potenzial zu untersuchen .
Materialwissenschaften
Im Bereich der Materialwissenschaften umfassen die Anwendungen dieser Verbindung:
- Oberflächenbeschichtung: Die Verbindung kann an der Synthese von Oberflächenbeschichtungen beteiligt sein, die Oberflächen spezifische Eigenschaften wie Hydrophobizität oder Reaktivität verleihen .
Umweltwissenschaften
This compound: hat auch potenzielle Anwendungen in den Umweltwissenschaften:
- Abfallbehandlung: Die Verbindung könnte zur Synthese von Reagenzien für die Behandlung oder Entgiftung von Industrieabfällen verwendet werden .
Pharmakologie
In der Pharmakologie werden die Anwendungen der Verbindung in:
Wirkmechanismus
Target of Action
It’s known that acyl chlorides, such as this compound, are highly reactive and can interact with a variety of biological targets, including proteins and other macromolecules .
Mode of Action
(5-Bromo-2-methylphenyl)acetyl chloride is likely to undergo Friedel-Crafts acylation, a type of electrophilic aromatic substitution reaction . In this reaction, the acyl chloride group (-COCl) of the compound acts as an electrophile, reacting with an aromatic compound to introduce an acyl group (C=O) into the aromatic ring .
Biochemical Pathways
The compound’s potential to undergo friedel-crafts acylation suggests that it could participate in various biochemical reactions involving aromatic compounds .
Result of Action
The molecular and cellular effects of (5-Bromo-2-methylphenyl)acetyl chloride’s action would depend on the specific targets and pathways it affects. Given its potential for Friedel-Crafts acylation, it could potentially modify the structure and function of target molecules, particularly aromatic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of (5-Bromo-2-methylphenyl)acetyl chloride. For instance, the Friedel-Crafts acylation reaction it may undergo is typically catalyzed by a Lewis acid, such as aluminum chloride .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-bromo-2-methylphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCKOROWEXQHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
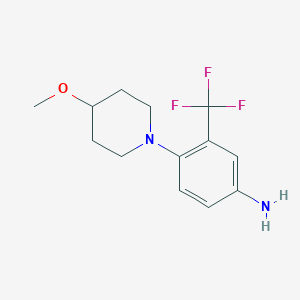
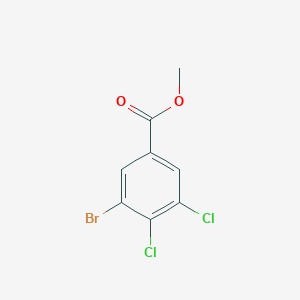
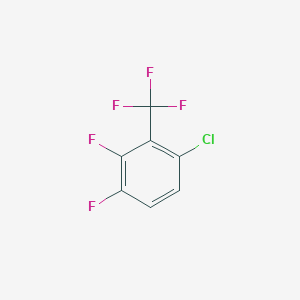
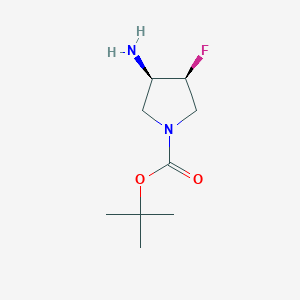


![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)
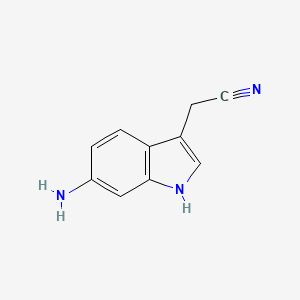
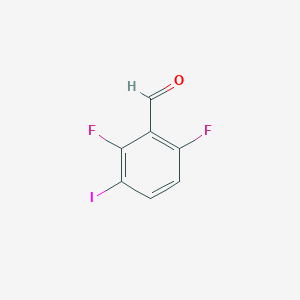
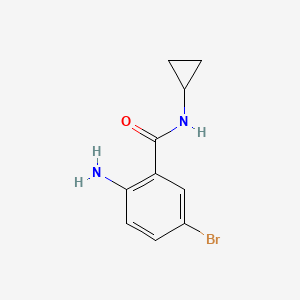
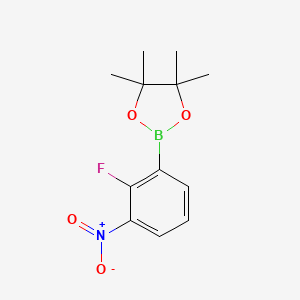
![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)
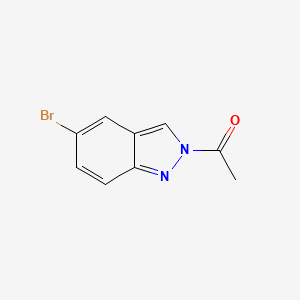
![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/structure/B1453300.png)
